molecular formula C11H15NO2 B14842013 3-Cyclopropoxy-5-ethyl-2-methoxypyridine

3-Cyclopropoxy-5-ethyl-2-methoxypyridine

Cat. No.: B14842013
M. Wt: 193.24 g/mol
InChI Key: SRPHEWPRMPVAQI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethyl-2-methoxypyridine is a pyridine derivative featuring three distinct substituents:

  • 2-Methoxy group: A common electron-donating substituent that influences aromatic reactivity and solubility .
  • 5-Ethyl group: A hydrophobic alkyl chain that enhances lipophilicity.

The cyclopropoxy moiety likely derives from nucleophilic substitution with cyclopropanol under basic conditions, a method applicable to similar pyridine systems .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-2-methoxypyridine

InChI

InChI=1S/C11H15NO2/c1-3-8-6-10(14-9-4-5-9)11(13-2)12-7-8/h6-7,9H,3-5H2,1-2H3

InChI Key

SRPHEWPRMPVAQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)OC)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance. The general process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and ensuring that the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-2-methoxypyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The specific mechanism of action for 3-Cyclopropoxy-5-ethyl-2-methoxypyridine depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent patterns and their implications:

Compound Name Substituents (Position) Electronic/Steric Effects Key Applications/Properties Reference
3-Cyclopropoxy-5-ethyl-2-methoxypyridine 2-OCH₃, 3-O-cC₃H₅, 5-C₂H₅ Electron-donating (OCH₃), strained ether (cC₃H₅), lipophilic (C₂H₅) Potential drug intermediate (metabolic stability)
3-Iodo-2-methoxy-5-methylpyridine 2-OCH₃, 3-I, 5-CH₃ Halogen (I) introduces steric bulk, methyl enhances hydrophobicity Radiolabeling or cross-coupling precursor
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine 2-C≡C-Si(CH₃)₃, 3-OCH₃, 5-Br Acetylenic silyl group enables click chemistry; bromine aids Suzuki coupling Synthetic building block
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine 2-OCH₃, 3-C(OCH₃)₂, 5-Cl Electron-withdrawing Cl and masked aldehyde (dimethoxymethyl) Electrophilic functionalization
5-Methoxy-4-methylpyridin-3-amine·HCl 3-NH₂, 4-CH₃, 5-OCH₃ Amino group enables hydrogen bonding; methyl and methoxy enhance solubility Pharmaceutical salt form

Physicochemical Properties

  • Lipophilicity : The ethyl group in this compound increases logP compared to methyl-substituted analogs (e.g., 5-Methoxy-4-methylpyridin-3-amine·HCl) .

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